Structural Uniqueness: Defined Chiral Center and Heterocyclic Substitution Pattern
The target compound possesses a defined chiral center at the 1-phenylethyl group, absent in simpler N1-alkyl analogs [1]. While quantitative pharmacodynamic data comparing enantiomers or diastereomers are not publicly available, the presence of this chiral center provides an intrinsic handle for enantioselective applications (e.g., chiral chromatography, asymmetric catalysis) that achiral or racemic benzimidazole alternatives lack. The 2-oxolane group further distinguishes it from 2-methyl or 2-ethyl analogs by contributing increased hydrogen-bond acceptor capacity and a different conformational profile, potentially influencing binding to targets like TSPO where the C2 region interacts with key aromatic residues [1].
| Evidence Dimension | Structural descriptor – chiral center count |
|---|---|
| Target Compound Data | One chiral center (C1 of the 1-phenylethyl group); undefined stereochemistry in supplied form. |
| Comparator Or Baseline | 1-(2-phenylethyl)benzimidazole derivatives or 1-methylbenzimidazole: zero chiral centers. |
| Quantified Difference | Presence vs. absence of a chiral center. |
| Conditions | Inferred from structural formula; experimental enantiomeric excess not reported. |
Why This Matters
For researchers requiring a chiral benzimidazole scaffold for stereoselective synthesis or chiral separation method development, this compound offers a property that non-chiral analogs fundamentally cannot provide.
- [1] PubChem. Compound Summary for CID 18593283. National Center for Biotechnology Information (2024). View Source
